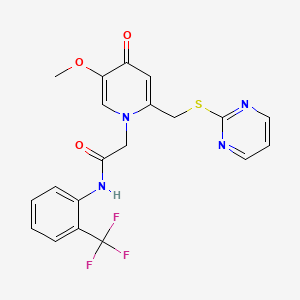
2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H17F3N4O3S and its molecular weight is 450.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N4O5S with a molecular weight of 442.49 g/mol. Its structural features include:
- A pyridine ring with a methoxy and oxo group.
- A pyrimidine derivative linked via a thioether.
- A trifluoromethyl phenyl group attached to the acetamide moiety.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine and pyridine compounds exhibit significant antimicrobial activity. The presence of the methoxy group at position 4 enhances the compound's efficacy against various pathogens. For example, studies have shown that similar compounds demonstrated high activity against E. coli , S. aureus , and C. albicans due to their structural characteristics .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have reported significant cytotoxic effects against cancer cell lines, including MCF-7 and Caco-2 cells, with IC50 values indicating potent activity . The mechanism of action is hypothesized to involve the inhibition of specific cellular pathways critical for cancer cell proliferation.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds reveals that modifications in the functional groups significantly influence biological activity. For instance:
- The introduction of a trifluoromethyl group has been associated with enhanced lipophilicity, improving cell membrane permeability.
- Variations in the substituents on the pyrimidine ring impact antimicrobial potency, as evidenced by comparative studies where certain substitutions yielded higher activity against gram-positive bacteria compared to standard drugs like penicillin .
Case Studies
- Antimicrobial Efficacy : A study synthesized various pyrimidine derivatives, including our compound, and evaluated their antimicrobial properties. Results showed that compounds with similar structures exhibited MIC values as low as 75μg/mL against resistant bacterial strains .
- Anticancer Activity : In a recent investigation involving molecular docking and biological evaluation, derivatives similar to our compound were found to bind effectively to targets implicated in cancer progression, showcasing their potential as lead compounds for further development .
Propriétés
IUPAC Name |
2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3S/c1-30-17-10-27(13(9-16(17)28)12-31-19-24-7-4-8-25-19)11-18(29)26-15-6-3-2-5-14(15)20(21,22)23/h2-10H,11-12H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKROQUPVYUZDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













